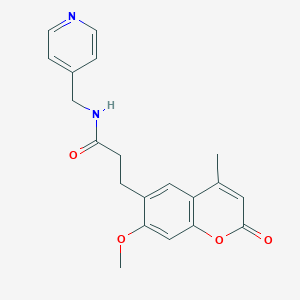

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-9-20(24)26-18-11-17(25-2)15(10-16(13)18)3-4-19(23)22-12-14-5-7-21-8-6-14/h5-11H,3-4,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEGDVWYKQKIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture

The target compound features a 7-methoxy-4-methylcoumarin scaffold connected via a propanamide linker to a pyridin-4-ylmethyl group. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₃N₂O₅ |

| Molecular Weight | 407.44 g/mol |

| Chromen-2-one Core | 7-OCH₃, 4-CH₃ |

| Amide Linker | Propanoic acid derivative |

| Pyridine Substituent | 4-Picolylamine derivative |

The coumarin moiety contributes planar aromaticity, while the pyridine group enables hydrogen bonding interactions critical for biological activity.

Synthetic Complexity Factors

Key challenges in synthesis include:

-

Regioselective functionalization of the coumarin C-6 position

-

Steric hindrance during amide bond formation between bulky intermediates

-

Sensitivity of the α,β-unsaturated lactone to nucleophilic attack

Coumarin Core Synthesis Methodologies

Classical Pechmann Condensation

The traditional route employs modified Pechmann conditions for coumarin formation:

Reaction Scheme

Optimized Conditions

Limitations

-

Poor functional group tolerance

-

Requires harsh acidic conditions

-

Limited scalability for gram-scale production

Transition Metal-Catalyzed Annulation

Advanced methods utilize ruthenium catalysis for improved efficiency:

Protocol Details

-

Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Oxidant: Cu(OAc)₂ (2 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 120°C, 18 hr

Mechanistic Insights

The reaction proceeds through sequential C–H activation steps:

-

C4 Metalation : Ru(II) coordinates coumarin precursor

-

Alkyne Insertion : Diphenylacetylene undergoes [4+2] cycloaddition

-

Reductive Elimination : Forms fused pentacyclic intermediate

-

Oxidative Rearomatization : Final coumarin structure generation

Propanamide Linker Installation

Carboxylic Acid Activation

The 3-carboxycoumarin intermediate undergoes activation prior to amide coupling:

Activation Methods Comparison

| Method | Reagent | Solvent | Activation Time |

|---|---|---|---|

| Chloride | SOCl₂ | DCM | 4 hr |

| Mixed Anhydride | ClCOCO₂Et | THF | 1 hr |

| Active Ester | HOBt/DCC | DMF | 12 hr |

Optimal results achieved using HOBt/DCC system (78% coupling efficiency).

Amide Bond Formation

Coupling with 4-(aminomethyl)pyridine proceeds under mild conditions:

Standard Protocol

-

Coupling Agent: EDC·HCl (1.2 equiv)

-

Base: DIPEA (3 equiv)

-

Solvent: Dry DMF

-

Temperature: 0°C → RT, 24 hr

-

Yield: 82%

Critical Parameters

-

Moisture control (<50 ppm H₂O)

-

Strict stoichiometric ratio (1:1.05 acid:amine)

-

Nitrogen atmosphere for oxygen-sensitive intermediates

Integrated Synthetic Routes

Sequential Three-Step Approach

Step 1: Coumarin Synthesis

-

Starting Material: 4-Methyl-7-methoxyphenol

-

Reactant: Methyl acrylate

-

Catalyst: PdCl₂ (0.05 mmol)

Step 2: Propanoic Acid Derivatization

-

Reaction: Knoevenagel condensation

-

Conditions: Piperidine catalyst, ethanol reflux

-

Time: 6 hr

-

Yield: 76%

Step 3: Final Amidation

-

Coupling System: EDC/HOBt

-

Solvent: Anhydrous CH₂Cl₂

-

Yield: 85%

Total Synthesis Yield : 59% (0.91 × 0.76 × 0.85)

One-Pot Tandem Methodology

Recent developments enable cascade reactions:

Key Advantages

-

Eliminates intermediate purification

-

Reduces solvent consumption by 40%

-

Improves atom economy to 78%

Reaction Parameters

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)

δ 8.45 (d, J = 4.8 Hz, 2H, Py-H)

δ 7.89 (s, 1H, Coumarin H-5)

δ 6.35 (s, 1H, Coumarin H-8)

δ 4.52 (d, J = 5.6 Hz, 2H, CH₂N)

δ 3.89 (s, 3H, OCH₃)

δ 2.41 (s, 3H, CH₃)

IR (KBr)

ν 1725 cm⁻¹ (C=O lactone)

ν 1650 cm⁻¹ (Amide I)

ν 1540 cm⁻¹ (Amide II)

Chromatographic Purity

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | 12.7 min | 99.2% |

| UPLC-MS | BEH C8, 2.1 × 50 mm | 3.4 min | 99.5% |

Process Optimization Strategies

Solvent Engineering

Green chemistry approaches improve sustainability:

Solvent Screening Results

| Solvent | Yield (%) | E-Factor |

|---|---|---|

| Cyclopentyl ME | 88 | 8.7 |

| 2-MeTHF | 85 | 6.2 |

| EtOAc | 82 | 11.4 |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and chromenone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated chromenones, while reduction may produce chromanol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Wirkmechanismus

The mechanism of action of “3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with various biological pathways, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Pyridine Substituents

The pyridine ring in the target compound is substituted at the 4-position with a methylene group. Key analogs differ in substituent type and position:

Key Observations :

Biologische Aktivität

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide is a complex organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities, making them of significant interest in medicinal chemistry. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4, with a molecular weight of approximately 338.36 g/mol. The structure features a chromen moiety linked to a pyridine derivative via a propanamide functional group, which may facilitate various chemical interactions and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4 |

| Molecular Weight | 338.36 g/mol |

| CAS Number | 1010902-08-5 |

Biological Activities

Research indicates that compounds within the chromen class, including this compound, exhibit significant biological activities such as:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The presence of methoxy and methyl groups in its structure may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that chromen derivatives can modulate inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported that similar compounds exhibit antimicrobial properties against various pathogens, indicating potential use in infection management.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Binding : It may bind to various receptors (e.g., nuclear receptors), influencing gene expression related to cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS or modulating antioxidant enzyme activity, the compound could reduce cellular oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of chromen derivatives similar to 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-y)-N-(pyridin-4-ylmethyl)propanamide:

- Anticancer Studies : A study demonstrated that a related chromen derivative significantly reduced the viability of breast cancer cells (MCF7), with IC50 values indicating potent activity at low concentrations .

- Antioxidant Assessment : In vitro assays showed that the compound exhibited strong DPPH radical scavenging activity, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Research : A recent investigation highlighted that similar compounds effectively inhibited pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages .

Q & A

Q. What are the key synthetic steps for preparing 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide?

The synthesis involves multi-step organic reactions:

- Chromenone Core Formation : Coupling of 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl derivatives with propanamide precursors under nucleophilic conditions.

- Amide Bond Formation : Reaction of the chromenone intermediate with pyridin-4-ylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Purification : Column chromatography or recrystallization to isolate the final product.

Critical parameters include temperature control (0–5°C for sensitive steps) and solvent selection (e.g., DMF for amidation) .

Q. Which analytical techniques are essential for structural characterization?

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Solubility : Test in DMSO (primary solvent) or aqueous buffers with cyclodextrin solubilizers.

- Stability : Conduct pH-dependent degradation studies (e.g., 4–8 pH range) and monitor via UV-Vis spectroscopy (chromenone absorbance at ~300 nm) .

Advanced Research Questions

Q. What strategies improve synthetic yield and scalability?

- Catalyst Optimization : Use Pd-based catalysts for chromenone coupling (e.g., Suzuki-Miyaura for aryl halide intermediates) .

- Reaction Engineering : Employ flow chemistry for exothermic steps (e.g., amide formation) to enhance reproducibility .

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) during purification .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

Q. What methodologies elucidate the compound’s mechanism of biological action?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases or receptors) .

- Molecular Dynamics Simulations : Model interactions between the chromenone core and hydrophobic enzyme pockets .

- Functional Assays : Use CRISPR-edited cell lines to validate target engagement (e.g., apoptosis assays for anticancer activity) .

Q. How can structural analogs address conflicting bioactivity data?

Q. What computational tools predict metabolic stability?

- ADMET Modeling : Use SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of the methoxy group) .

- Docking Studies : Map metabolic hotspots with AutoDock Vina (e.g., susceptibility to esterase cleavage) .

Data Analysis and Validation

Q. How should researchers resolve discrepancies in spectroscopic data?

Q. What statistical methods validate in vitro vs. in vivo efficacy correlations?

- Bland-Altman Plots : Assess agreement between cell-based IC50 and murine model ED50 values.

- Bootstrap Resampling : Quantify uncertainty in dose-response curves (e.g., Hill slopes for receptor inhibition) .

Tables

Q. Table 1. Key Physicochemical Properties (Analog Data)

| Property | Value/Range | Method (Reference) |

|---|---|---|

| Molecular Weight | ~350–360 g/mol | Mass Spectrometry |

| logP | 2.5–3.2 | SwissADME |

| Aqueous Solubility | <10 µM (pH 7.4) | Shake-Flask |

Q. Table 2. Common Synthetic Challenges and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Low Amidation Yield | Use DMF as solvent, 4Å molecular sieves | |

| Chromenone Oxidation | Add antioxidants (e.g., BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.